Bronze Red

Beschreibung

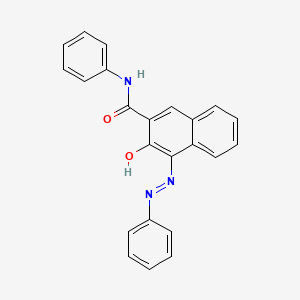

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxy-N-phenyl-4-phenyldiazenylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O2/c27-22-20(23(28)24-17-10-3-1-4-11-17)15-16-9-7-8-14-19(16)21(22)26-25-18-12-5-2-6-13-18/h1-15,27H,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUHTVDGHDRPDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652379 | |

| Record name | 3-Oxo-N-phenyl-4-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3789-75-1 | |

| Record name | 3-Oxo-N-phenyl-4-(2-phenylhydrazinylidene)-3,4-dihydronaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Perspectives on Bronze Red Copper Tin Alloys

Theoretical Frameworks of Alloying in Cu-Sn Systems

Understanding the fundamental principles governing the interaction between copper and tin atoms is crucial for predicting and controlling the properties of bronze alloys. Theoretical studies delve into the thermodynamic stability of different phases, their crystallographic structures, and the application of computational chemistry to model their behavior.

Crystallographic Structures and Atomic Arrangements in "Bronze Red" Compositions

The properties of bronze alloys are intimately linked to their underlying crystallographic structures and the arrangement of copper and tin atoms within these structures. The copper-rich α solid solution, characteristic of many bronzes, possesses a face-centered cubic (FCC) lattice structure, contributing to its ductility and toughness. scispace.comlibretexts.orgcopper.orgcambridge.org In this solid solution, tin atoms substitute for copper atoms in the FCC lattice, forming a substitutional alloy. libretexts.org The extent of tin solubility in the α phase is limited, approximately up to 15.8 wt. % tin. totalmateria.comcambridge.org The difference in atomic radii between copper (0.128 nm) and tin (0.158 nm) contributes to solid solution hardening in the α phase. cambridge.org

As the tin content increases, various intermetallic compounds and phases with distinct crystal structures appear according to the phase diagram. The δ phase, near Cu₃₁Sn₈, has a crystal structure similar to α-brass. totalmateria.comtotalmateria.com The ε phase corresponds to Cu₃Sn, and the ζ solid solution approximates CuSn. totalmateria.comtotalmateria.com Intermetallic compounds like Cu₆Sn₅ and Cu₃Sn are particularly important, forming at the interface between copper and tin layers, for example, in solder joints. copper.orgtch.escircuitinsight.comresearchgate.net Cu₆Sn₅ typically forms as the first layer near the tin, with Cu₃Sn forming closer to the copper interface. tch.escircuitinsight.com These intermetallic compounds are known for their hardness and brittleness, which can impact the mechanical properties of the alloy. copper.orgcircuitinsight.comroyalsocietypublishing.orgroyalsocietypublishing.org

Research utilizing techniques like X-ray diffraction (XRD) is essential for identifying the crystal structures present in Cu-Sn alloys of different compositions and thermal histories. researchgate.netscispace.com However, the complexity of the Cu-Sn system and the potential for multiple phases and subtle structural variations can make unambiguous identification challenging. scispace.com

Computational Chemistry Approaches to Intermetallic Formation and Stability

Computational chemistry methods, such as Density Functional Theory (DFT) and CALPHAD, play a significant role in complementing experimental studies of Cu-Sn alloys. These approaches allow researchers to investigate the formation energies, structural stability, electronic structure, and mechanical properties of various phases and intermetallic compounds from first principles. conicet.gov.armdpi.comoaepublish.comiphy.ac.cn

DFT calculations can predict the relative stability of different crystal structures for intermetallic compounds like Cu₃Sn and Cu₆Sn₅ and assess the effect of adding alloying elements on the stability and properties of Cu-Sn alloys. conicet.gov.armdpi.comiphy.ac.cn For instance, studies have used DFT to examine the structural stability and mechanical properties of Cu-Sn alloys doped with elements like Ag, Ca, Cd, Mg, Ni, and Zr, finding that elements like Ni can enhance properties such as shear modulus and Young's modulus. mdpi.com

Computational modeling also aids in understanding the kinetics of intermetallic growth and the factors influencing interface morphology, which is critical in applications like soldering. royalsocietypublishing.orgroyalsocietypublishing.org By simulating diffusion and reaction processes at the atomic level, computational chemistry provides insights into the mechanisms driving intermetallic formation and stability. royalsocietypublishing.orgroyalsocietypublishing.orgoaepublish.com

Synthesis and Processing Methodologies for Controlled Material Architectures

The desired properties of bronze alloys are not solely determined by their composition but are also heavily influenced by their processing history. Various synthesis and processing techniques are employed to control the microstructure and, consequently, the mechanical, electrical, and thermal characteristics of the final material.

Traditional Alloying Techniques: Advanced Spectroscopic Monitoring of Molten States

Historically, bronze alloys were produced through techniques such as co-smelting, cementation, co-melting, and recycling of copper and tin-containing materials. researchgate.netcam.ac.uk These traditional methods often involved empirical knowledge and control over the melting and cooling processes to achieve desired material properties for tools, ornaments, and other artifacts.

In modern metallurgical practice, and potentially applicable to monitoring traditional processes for research or replication, advanced spectroscopic techniques can be used to analyze the composition of molten metal in real-time. Laser-Induced Breakdown Spectroscopy (LIBS) is one such technique where a pulsed laser creates a plasma on the surface of the molten material, and the emitted light is analyzed to determine the elemental composition. mdpi.comresearchgate.netjove.com This allows for rapid and in-situ monitoring of the melt chemistry, which is crucial for controlling the final alloy composition and minimizing defects. mdpi.comjove.com While LIBS is a modern technique, its application in monitoring molten states could provide valuable data on the processes and compositional control achieved in historical bronze production methods. Thermal spectral imaging is another method used for monitoring high-temperature molten materials, providing information related to temperature and potentially composition through emissivity analysis. mdpi.compreprints.org

Modern Industrial Production Routes: Parameter Optimization for Homogeneity and Microstructure Control

Modern industrial production of copper-tin alloys utilizes refined techniques to achieve precise control over composition, homogeneity, and microstructure, tailoring properties for specific applications ranging from bearings and bells to electrical connectors and lead-free solders. totalmateria.comcambridge.orgmdpi.comtotalmateria.comazom.com

Techniques like casting are fundamental, but controlling parameters such as cooling rate is critical. Rapid cooling can preserve certain high-temperature phases, while slow cooling or annealing promotes diffusion and the formation of equilibrium phases and a more homogeneous microstructure. totalmateria.comtotalmateria.com For instance, in cast gun-metal (a type of bronze), the cooling rate significantly impacts the microstructure, influencing the distribution of phases like the hard δ constituent. totalmateria.comtotalmateria.com

Powder metallurgy is another modern route that offers advantages in producing copper alloys with homogeneous compositions and fine grain sizes, which can be challenging to achieve with conventional casting due to segregation. semanticscholar.orgresearchgate.net By starting with powdered copper and tin (and potentially other alloying elements), mixing, compacting, and sintering, a more uniform distribution of elements can be obtained. semanticscholar.orgresearchgate.net Parameter optimization in powder metallurgy, including sintering temperature and time, is essential for controlling density, grain growth, and the formation of desired phases. researchgate.net

Advanced manufacturing processes like selective laser melting (SLM) are also being explored for producing complex bronze components. researchgate.net In SLM, metal powder is fused layer by layer using a laser. Optimizing process parameters such as laser power, scan speed, and powder layer thickness is crucial for controlling the resulting microstructure, density, and mechanical properties of the additively manufactured bronze parts. researchgate.net

Solidification Dynamics and Microstructural Evolution in "this compound" Alloys

The solidification process of copper-tin alloys significantly influences their final microstructure. As these alloys cool from the liquid state, solid solutions form, and the composition of the solidifying material can vary, leading to phenomena like coring. totalmateria.comcopper.org In cast tin bronzes, cored dendrites are common, with a gradient of increasing tin content from the center to the edges of the dendrites. copper.orgazom.com The last liquid to solidify is enriched in tin and can form alpha (α) and delta (δ) phases, which fill the areas between the dendrite arms. copper.orgazom.com

The copper-tin constitutional diagram shows various phase transformations that occur upon cooling. For example, in alloys with around 15% tin, the beta (β) or gamma (γ) constituents that form at higher temperatures can transform into a complex α + δ microstructure upon slow cooling below 520°C. totalmateria.com Rapid cooling can preserve some of the higher-temperature phases. totalmateria.com

The solidification kinetics, including the cooling rate, play a critical role in determining the resulting microstructure. Directional solidification studies on tin bronze alloys have shown that the continuous casting speed influences the growth of columnar and equiaxed crystals. bibliotekanauki.pl At low casting speeds, the microstructure may consist of both columnar and equiaxed crystals, while increasing the speed can lead to the disappearance of equiaxed crystals and an increase in the diameter and growth rate of columnar crystals. bibliotekanauki.pl

The presence of minor alloying elements also affects solidification. For instance, lead, being largely insoluble in solid copper, solidifies last in the inter-dendritic boundaries. copper.orgazom.com The addition of minor elements can influence the formation and growth of intermetallic compounds during solidification and subsequent heat treatments. researchgate.netresearchgate.net

The study of solidification behavior and microstructural evolution is fundamental to understanding how processing parameters influence phase formation, segregation, and ultimately, the mechanical properties of copper-tin alloys. mdpi.com

Advanced Characterization of Structural and Electronic Configurations

Advanced characterization techniques are essential for gaining a detailed understanding of the structural and electronic configurations of copper-tin alloys, including phase identification, lattice parameters, microstructure, grain boundaries, surface chemistry, oxidation states, defect chemistry, and impurity distribution.

X-ray Diffraction (XRD) and Neutron Diffraction Studies of Lattice Parameters and Phase Identification

X-ray Diffraction (XRD) is a widely used non-destructive technique for characterizing the crystalline structure of materials. mdpi.com XRD can be used to identify the different phases present in copper-tin alloys, determine their lattice parameters, and analyze crystallographic orientation. mdpi.comjmaterenvironsci.com The position of diffraction peaks in an XRD pattern is related to the shape and size of the unit cell, allowing for the determination of lattice parameters. mdpi.com Changes in peak positions or the presence of new peaks with varying temperature or composition can be used to study phase transformations and construct phase diagrams. mdpi.com

Neutron Diffraction is another powerful non-destructive technique that provides information about the bulk structure of materials, including phase composition and lattice parameters. mdpi.comresearchgate.netstfc.ac.uk Neutron diffraction is particularly useful for studying materials where X-rays may be strongly absorbed or where it is necessary to distinguish between elements with similar atomic numbers. stfc.ac.uk In copper-tin alloys, neutron diffraction can be used to identify the dominant phases, such as the copper solid solution, and determine the tin content based on the relationship between elemental fractions and lattice parameters, following Vegard's rule in some cases. mdpi.comresearchgate.netstfc.ac.uk Neutron diffraction can also help identify other phases, such as oxides or intermetallic compounds, and can be used for texture analysis to understand the preferred orientation of crystallites resulting from processing history. mdpi.comstfc.ac.uk

Studies combining neutron diffraction and other techniques have been used to assess the composition and phase distribution in historical bronze artifacts. mdpi.comstfc.ac.uk

Electron Microscopy (SEM, TEM) for Microstructural Analysis and Grain Boundary Characterization

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are invaluable for visualizing and analyzing the microstructure of copper-tin alloys at different scales. azom.comnrc.govresearchgate.netmdpi.com

SEM provides high-resolution images of the surface morphology and microstructure, allowing for the observation of features like dendrites, grain size and shape, and the distribution of different phases and inclusions. rsc.orgjmaterenvironsci.comnrc.govresearchgate.net SEM equipped with Energy Dispersive Spectroscopy (EDS) can also provide information about the local chemical composition of different areas within the microstructure. jmaterenvironsci.commdpi.com

TEM offers even higher resolution, enabling the study of fine microstructural details, including dislocations, precipitates, and grain boundaries at the nanoscale. nrc.govresearchgate.netmdpi.commpie.de TEM can be used for detailed analysis of precipitate microstructures, including their size and distribution. nrc.gov Electron diffraction in TEM can provide crystallographic information about individual grains and phases. mdpi.com

Both SEM and TEM are crucial for grain boundary characterization. Grain boundaries are interfaces between adjacent grains with different crystallographic orientations and can significantly influence the material's properties. mpie.dewiley-vch.de Electron Backscatter Diffraction (EBSD), often used in conjunction with SEM, provides information about grain orientation, misorientation, and the distribution of different types of grain boundaries, such as high-angle and low-angle boundaries. nrc.govresearchgate.netmdpi.comdiva-portal.org TEM can reveal the atomic arrangements at grain boundaries and identify segregation or precipitation occurring at these interfaces. nrc.govmpie.de

Spectroscopic Investigations of Surface Chemistry and Oxidation States (e.g., XPS, AES)

Spectroscopic techniques like X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are powerful tools for analyzing the surface chemistry and oxidation states of elements in copper-tin alloys. totalmateria.comdiva-portal.orgthermofisher.comprinceton.eduresearchgate.net These techniques are surface-sensitive, providing chemical information from the top few nanometers of the material. thermofisher.com

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), can determine the elemental composition, empirical formula, chemical state, and electronic state of elements on the surface. thermofisher.com By analyzing the binding energies of emitted photoelectrons, XPS can distinguish between different oxidation states of an element, such as metallic copper, Cu⁺, and Cu²⁺, or different tin oxides. thermofisher.comresearchgate.netresearchgate.net The ability to detect chemical shifts in peak energies makes XPS particularly valuable for understanding the chemical bonding states on the surface. thermofisher.com

AES involves analyzing the kinetic energy of Auger electrons emitted after excitation by an electron beam. diva-portal.orgthermofisher.com AES is also surface-sensitive and can provide elemental and chemical state information. diva-portal.orgthermofisher.com Scanning AES can be used for spatially resolved surface chemical analysis. diva-portal.org

These techniques are essential for studying phenomena like surface oxidation, corrosion product formation, and the segregation of alloying elements or impurities to the surface. diva-portal.orgprinceton.eduresearchgate.net For example, XPS and AES have been used to characterize the composition and oxidation states of passive films and corrosion products formed on copper and copper-based alloys. diva-portal.orgresearchgate.net Studies have shown that tin can be preferentially oxidized on the surface of high lead-tin alloys. researchgate.net

Local Atomic Probes for Defect Chemistry and Impurity Distribution

Techniques that provide local atomic-scale information are crucial for understanding defect chemistry and the distribution of impurities in copper-tin alloys. Atom Probe Tomography (APT) is a powerful technique that offers near-atomic-scale characterization of microstructures in 3D with full chemical resolution. acs.orgnih.gov APT can detect highly dilute impurity concentrations and visualize their distribution, including segregation to grain boundaries. acs.orgnih.gov This technique is particularly useful for examining local variations in chemistry that can influence material properties. acs.org

Local atomic probes can help to understand the arrangement of atoms around defects, such as vacancies and impurity atoms. Studies using techniques like Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, sometimes combined with computational methods like Density Functional Theory (DFT) and Reverse Monte Carlo simulations, can provide insights into the local atomic structure and the distortion of coordination polyhedra around impurity atoms in alloys. mdpi.com These methods can reveal whether impurities or defects are randomly distributed or tend to cluster. mdpi.com

Understanding defect chemistry and impurity distribution at the atomic scale is vital because these factors can significantly impact properties such as electrical conductivity, mechanical strength, and corrosion resistance. acs.orgresearchgate.net For example, tin impurities in copper can affect low-temperature specific heat, and this effect is sensitive to changes in force constants around the impurity. researchgate.net

Investigations into Material Response and Degradation Mechanisms

The degradation of bronze is a complex process influenced by its composition, microstructure, and the surrounding environment. Investigations delve into the specific pathways and kinetics of these degradation processes.

Electrochemical Studies of Corrosion Pathways and Patina Formation

Electrochemical techniques are powerful tools for understanding the formation of bronze patinas and identifying corrosion pathways. Studies on copper-tin alloys in aqueous chloride solutions, for instance, have investigated cathodic and anodic behaviors as a function of chloride concentration, electrode rotation speed, and potential sweep rate sctunisie.org. The corrosion behavior at the corrosion potential appears to be determined by the charge-transfer controlled reduction of oxygen and the mixed charge- and mass-transfer controlled electrodissolution sctunisie.org.

Research indicates that the surface compounds formed during corrosion in chloride solutions are mainly (hydroxide) oxides of tin and copper, with very low amounts of chlorides incorporated sctunisie.org. The variation of experimental factors like sweep rate, chloride concentration, and temperature allows for the deduction of activation thermodynamic parameters for this process sctunisie.org.

The formation and growth mechanisms of oxide films on monophased copper-tin bronzes are still debated. Two patterns of corrosion have been proposed: one suggesting bronze corrosion is similar to that of copper, and another asserting that copper-tin alloy oxidation leads to a double-layer structure. The latter posits an inner layer enriched in tin due to selective copper dissolution, and an outer layer primarily composed of copper oxides researchgate.net. Studies using techniques like X-Ray Photoelectron Spectroscopy (XPS) depth profiling and Transmission Electron Microscopy (TEM) on artificially patinated bronze surfaces support the "alloy/SnO₂/Cu₂O" layered structure researchgate.net.

Electrochemical impedance spectroscopy (EIS) has been used to evaluate the corrosion stability of both patina and the underlying bronze. Studies on bronze sculptures exposed to urban environments have shown that the patina layer is mainly composed of copper sulfides and sulfates, consistent with atmospheric pollutants like H₂S and SO₂ nih.gov. Other compounds, such as carbonates, can also be present nih.gov. Polluted urban environments can enhance the dissolution of both the patina and the underlying bronze nih.gov. The rate of patina dissolution depends on its composition, morphology, and the environment's corrosivity (B1173158) nih.gov.

Electrochemical identification of corrosion products in archaeological artifacts has revealed the presence of compounds like cuprite (B1143424) (Cu₂O), nantokite (CuCl), and atacamite-type materials (copper hydroxychlorides) researchgate.net. High concentrations of chlorides and the soil's ability to retain water can significantly increase the corrosiveness of the burial environment, leading to copper dissolution (decuprification) and internal oxidation of tin as main corrosion patterns in bronze artifacts researchgate.net.

Tribological Research on Wear Mechanisms under Dynamic Loading Conditions

Tribological research focuses on the wear mechanisms of bronze alloys, particularly under dynamic loading conditions relevant to applications like bearings. The primary wear mechanisms observed in tin bronze substrates can include plow wear and fatigue delamination mdpi.com.

The microstructure of copper-based bearing alloys, including leaded and unleaded tin bronzes, significantly influences their wear and friction behavior core.ac.uk. In leaded bronzes, the presence of lead can contribute to the formation of an oxidized lead-rich layer, which acts as a solid lubricant and reduces wear core.ac.uk. However, the formation of this layer is not always guaranteed, and its absence can lead to more severe wear than in unleaded bronze core.ac.uk.

Studies using techniques like Scanning Electron Microscopy (SEM), Energy Dispersive Electron Microscopy (EDX), and X-ray Photoelectron Spectroscopy (XPS) are employed to analyze worn surfaces and understand the wear mechanisms core.ac.uk. Plastic deformation and ductile fracture are main wear mechanisms observed in copper-based materials mdpi.com. The shedding of ceramic particles in composite coatings can disrupt oxide layers and lead to increased wear rates through a "third body wear mechanism" mdpi.com.

The addition of tin in copper-lead alloys can increase wear resistance by forming the Cu₃Sn intermetallic phase, which enhances the alloy's strength researchgate.net. The formation of an SnO₂ phase on the surface can also significantly improve wear resistance by preventing adhesion researchgate.net.

Oxidation Kinetics and High-Temperature Stability Assessments

The oxidation behavior of copper-tin alloys is a critical aspect of their high-temperature stability. Studies on the oxidation of Cu-Sn alloys in oxygen at elevated temperatures (e.g., 550 °C to 800 °C) investigate the kinetics, morphology, and structure of the oxide scales researchgate.net.

The presence of tin in copper alloys can decrease oxidation rates, which is associated with the formation of tin oxide in the oxidation layer researchgate.net. While tin in Cu-Sn alloys may not form a continuous protective layer of tin oxide like ZnO in Cu-Zn alloys, it can form precipitates that slow down the outward diffusion of copper researchgate.net. Even a thin and discontinuous SnO₂ layer at the base of the scale can significantly decrease the oxidation rate researchgate.net. The highest tin concentration soluble in copper at high temperatures may not be sufficient to produce a continuous, thick healing layer of SnO₂, but it still leads to a pronounced decrease in the oxidation rate researchgate.net.

High-temperature structural materials face significant degradation due to oxidation and corrosion, impacting their long-term stability mdpi.com. The formation of a thermodynamically stable corrosion product (a scale) separates the material surface from the environment nist.gov. The stability of this oxide layer is crucial, especially at ultra-high temperatures mdpi.com. Oxidation occurs at the metal-environment interface, forming a scale that acts as a barrier mdpi.com. Sustaining oxidation requires either inward diffusion of oxygen or outward diffusion of metal through the scale; outward diffusion of metal is generally faster mdpi.com.

Studies on Fe-Cu-Sn alloys have shown that tin can exacerbate surface hot shortness, a phenomenon caused by high copper content, by lowering the melting point and solid solubility of copper in austenite (B1171964) researchgate.net. High-temperature oxidation phenomena can be external or internal, with internal oxidation mechanisms potentially leading to significant quality losses researchgate.net.

Thermodynamic and Kinetic Modeling of Long-Term Environmental Interactions

Thermodynamic and kinetic modeling are employed to predict the long-term behavior of bronze in various environments, including natural and burial conditions. These models help in understanding the stability of different corrosion products and the rates of degradation processes.

Thermodynamic calculations can indicate that corrosion is expected for copper, iron, and lead in a repository environment under both oxic and anoxic conditions iaea.org. The stability of different phases and compounds is assessed based on thermodynamic data iaea.org. For tin, due to its less noble character compared to copper, it shows no stability field under intermediate redox conditions; hydroxycarbonate phases are expected to form under near-field conditions in a repository iaea.org.

Kinetic information from experimental and archaeological data is used to assess long-term corrosion rates iaea.org. Kinetic models, such as those using a quasi steady-state concept, can be applied to systems like copper-bentonite under anoxic conditions to predict chemical changes iaea.org.

Thermodynamic-kinetic models are also developed to simulate processes like solidification in binary copper alloys and calculate thermophysical properties researchgate.net. These models can handle various alloying elements, including tin researchgate.net. The complexity of interactions among multiple elements in multi-component alloys necessitates the use of thermodynamic software for detailed phase equilibria calculations researchgate.net.

Research Perspectives on Bronze Red Synthetic Organic Pigments/dyes

Nomenclature and Structural Classification of "Bronze Red" Pigments

The pigments commonly referred to as "this compound" can be categorized into several distinct chemical groups. These include fluorescein-derived lead salts, monoazo pigments, and naphthol red pigments. Each of these classes possesses unique structural features that dictate their coloristic and performance properties.

Fluorescein-Derived Lead Salts (e.g., 2',4',5',7'-tetrabromofluorescein lead salt, C.I. 45380 lake, C.I. Pigment Red 90)

One class of pigments known for their brilliant red shades, sometimes with a bronze-like undertone, is derived from fluorescein (B123965). Specifically, the lead salt of 2',4',5',7'-tetrabromofluorescein is a prominent example. nih.gov This compound is classified as a xanthene dye and is also known by its Colour Index (C.I.) designations, C.I. 45380 lake and C.I. Pigment Red 90. nih.gov The core structure is based on fluorescein, a molecule characterized by a spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one framework. nih.gov The "tetrabromo" prefix indicates the substitution of four bromine atoms on the xanthene ring, and the term "lake" signifies that the dye has been rendered insoluble by precipitation with a metal salt, in this case, a lead salt. wikipedia.orgnih.gov

Table 1: Nomenclature and Identification of a Fluorescein-Derived this compound Pigment

| Identifier | Value |

|---|---|

| Common Name | This compound (in some contexts) |

| Chemical Name | 2',4',5',7'-tetrabromofluorescein lead salt |

| C.I. Name | C.I. Pigment Red 90 |

| C.I. Number | 45380 (as the parent dye) |

| Chemical Class | Xanthene Dye, Organolead Compound |

Monoazo Pigments (e.g., Pigment Red 53:1, C.I. No. 15860:1, CAS 17852-99-2; Pigment Red 21, CAS 6410-26-0; Red Lake C (barium), CAS 5160-02-1)

Monoazo pigments are a significant class of synthetic organic colorants that can exhibit bronze-red shades. These compounds are characterized by the presence of one azo group (-N=N-) in their molecular structure, which acts as the chromophore. wikipedia.org

Pigment Red 53:1 (C.I. No. 15860:1) is a barium salt lake of a monoazo dye. chemicalbook.com It is known for its brilliant, yellowish-red hue. The "53:1" designation specifically indicates the barium salt of the dye. chemicalbook.com This pigment is also commonly referred to as Red Lake C (barium salt). researchgate.net

Pigment Red 21 (C.I. 12300) is another monoazo pigment that can be used to achieve red shades. chemicalbook.comsypigment.com Its chemical structure is distinct from Pigment Red 53:1, leading to different performance characteristics.

Red Lake C (barium) is fundamentally the same as Pigment Red 53:1. chemicalbook.com The name "Red Lake C" refers to the organic dye itself, and the addition of "(barium)" specifies the metal salt used in the laking process to create the insoluble pigment. researchgate.net

Table 2: Key Monoazo Pigments Associated with this compound Hues

| Pigment Name | C.I. Number | CAS Number | Chemical Nature |

|---|---|---|---|

| Pigment Red 53:1 | 15860:1 | 17852-99-2 | Barium salt of a monoazo dye |

| Pigment Red 21 | 12300 | 6410-26-0 | Monoazo pigment |

| Red Lake C (barium) | 15585:1 | 5160-02-1 | Barium salt of a monoazo dye |

Naphthol Red Pigments (e.g., Scarlet 808)

Naphthol red pigments represent another important class of organic colorants. These are typically monoazo pigments where the coupling component is a derivative of 2-naphthol. researchgate.net "Scarlet 808," also known as Shanghai this compound, is a specific naphthol red pigment. medchemexpress.com It is synthesized by coupling an aromatic diazonium salt with a Naphthol AS derivative. researchgate.net The specific Naphthol AS derivative used influences the final shade and properties of the pigment. researchgate.net

Synthetic Methodologies and Reaction Pathways

The synthesis of "this compound" pigments involves distinct chemical pathways depending on their structural class. For fluorescein derivatives, bromination is a key step, while for azo pigments, the core reaction is azo coupling, often followed by a laking process.

Organic Synthesis Routes for Brominated Fluorescein Derivatives

The synthesis of 2',4',5',7'-tetrabromofluorescein, the precursor to Pigment Red 90, begins with the synthesis of fluorescein itself. Fluorescein is typically produced through the reaction of phthalic anhydride (B1165640) and resorcinol. iscientific.org The subsequent and crucial step is the bromination of the fluorescein molecule. pixel-online.net

This is an electrophilic aromatic substitution reaction where bromine is introduced onto the xanthene ring of the fluorescein. The reaction is typically carried out by reacting fluorescein with bromine in a suitable solvent. google.com Controlling the reaction conditions, such as pH and temperature, is important to achieve the desired degree of bromination (i.e., tetrabromination) and to obtain a pure product. pixel-online.netgoogle.com The resulting 2',4',5',7'-tetrabromofluorescein (also known as Eosin Y) is then converted into the lead salt (Pigment Red 90) through precipitation with a soluble lead salt. nih.govcaymanchem.com

Azo Coupling Reactions and Lake Formation Processes

The synthesis of monoazo pigments like Pigment Red 53:1 and Naphthol Red pigments like Scarlet 808 relies on the azo coupling reaction. researchgate.netgoogle.com This process involves two main steps: diazotization and coupling.

Diazotization : An aromatic primary amine (the diazo component) is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. For Pigment Red 53, the diazo component is 2-amino-4-methyl-5-chlorobenzene sulfonic acid (CLT acid). rhhz.net

Azo Coupling : The resulting diazonium salt is then reacted with a coupling component. For Pigment Red 53, the coupling component is 2-naphthol. rhhz.net For Naphthol Red pigments like Scarlet 808, a Naphthol AS derivative is used. researchgate.net The diazonium salt acts as an electrophile and attacks the electron-rich coupling component to form the azo dye.

The resulting dye is often soluble in the reaction medium. To create an insoluble pigment, a lake formation process is employed. wikipedia.org This involves precipitating the dye with a metal salt. nih.gov For Pigment Red 53:1, a soluble barium salt, such as barium chloride, is added to the aqueous solution of the sodium salt of the dye. google.comrhhz.net This causes the precipitation of the insoluble barium lake, which is then filtered, washed, and dried to yield the final pigment. google.com

Table 3: Summary of Synthetic Pathways

| Pigment Class | Key Reactions | Reactants Example (for a specific pigment) |

|---|---|---|

| Fluorescein-Derived | Bromination, Laking | Fluorescein, Bromine, Lead Salt (for Pigment Red 90) |

| Monoazo | Diazotization, Azo Coupling, Laking | 2-amino-4-methyl-5-chlorobenzene sulfonic acid, 2-naphthol, Barium Chloride (for Pigment Red 53:1) |

| Naphthol Red | Diazotization, Azo Coupling | Aniline (B41778), Naphthol AS (for Scarlet 808) |

Controlled Precipitation and Particle Size Engineering for Pigmentary Performance

The performance of this compound as a pigment is intrinsically linked to the physical characteristics of its particles, such as size, shape, and distribution. These properties are largely determined during its synthesis, which involves a diazotization reaction followed by an azo coupling, and crucially, a precipitation or "laking" step.

Research has demonstrated that meticulous control over the precipitation conditions is essential for engineering the desired pigmentary properties. Key parameters that are manipulated during and after synthesis include:

pH and Temperature: The coupling reaction is conducted under carefully controlled pH and temperature conditions to initially form the sodium salt of the pigment. Subsequent replacement of the sodium cation with barium or calcium to form the insoluble lake is also highly dependent on these factors to ensure complete precipitation and the correct crystal form. epdf.pub

Post-Synthesis Conditioning: Thermal after-treatments can be employed to modify the pigment's crystal structure and particle size. For instance, conditioning the pigment at elevated temperatures can alter the hue from a reddish-yellow to a more greenish-yellow and can significantly impact its transparency. dokumen.pub

Advanced Precipitation Techniques: Modern particle engineering methods, such as the Supercritical Antisolvent (SAS) process, have been successfully applied to produce sub-micronic this compound particles. researchgate.net In the SAS process, a solution of the pigment is sprayed into a supercritical fluid (like CO₂), which acts as an antisolvent, causing the rapid precipitation of fine particles. Studies have shown that the final particle size and morphology of the precipitated this compound are highly sensitive to SAS operational parameters including pressure, temperature, the choice of solvent (e.g., ethanol (B145695) vs. acetone), and the solution flow rate. researchgate.net

By controlling these factors, manufacturers can produce different grades of this compound, for example, making either transparent or opaque versions by managing the particle size. researchgate.net For applications like inkjet inks, the average particle diameter is preferably controlled to be within the 50 nm to 200 nm range to ensure colloidal stability and prevent nozzle clogging. interpol.int

Influence of Substrates (e.g., Aluminum Hydroxide (B78521), Calcium Carbonate) on Pigment Stabilization

This compound is a "lake" pigment, a term that describes an organic dye that has been rendered insoluble by precipitating it onto an inorganic substrate. In the case of C.I. Pigment Red 53:1, the dye molecule, 1-(4-Chloro-o-sulfo-5-tolylazo)-2-naphthol, is stabilized by forming an insoluble salt with a metal cation, typically barium (Ba²⁺) or calcium (Ca²⁺). epdf.pub This metal salt formation is the primary method of stabilization, converting the water-soluble dye into a robust, insoluble pigment.

While the barium or calcium salt formation is integral to the pigment's structure, other inorganic materials like aluminum hydroxide and calcium carbonate also play a role in the final formulation of products containing this compound, such as printing inks. koreascience.kr These materials typically function as extenders or fillers rather than as primary stabilizing substrates for the pigment itself. koreascience.kr

Their influence includes:

Modifying Optical Properties: Extenders can reduce the color strength of an ink and alter properties like gloss and opacity.

Lakes can also be produced by depositing organic dyes onto transparent inorganic white pigments, such as alumina (B75360) hydrate (B1144303) (a form of aluminum hydroxide), which serves as a substrate to carry the color.

Spectroscopic Analysis and Colorimetric Properties Research

Spectroscopic techniques are indispensable tools for the chemical identification and characterization of this compound, providing insights into its electronic structure, molecular vibrations, and surface chemistry.

UV-Vis Spectroscopy for Chromophore Characterization and Absorption Maxima

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which is directly related to the electronic transitions within the pigment's chromophore. The chromophore is the part of the molecule responsible for its color. For this compound, the extended system of conjugated double bonds, including the azo group (-N=N-), constitutes its primary chromophore.

The UV-Vis spectrum provides key information, such as the wavelength of maximum absorption (λmax), which is a defining characteristic of the colorant.

| Compound Name | Solvent/Conditions | λmax (nm) |

| C.I. Pigment Red 53:1 (D&C Red No. 9) | Acidified, dilute ethanol | 487 wiley-vch.de |

| C.I. Pigment Red 53:1 | Aqueous solution (for degradation study) | 495 researchgate.net |

The absorption in this region of the visible spectrum (blue-green) results in the pigment's characteristic red appearance. The exact position of the absorption maximum can be influenced by the solvent and the tautomeric form of the pigment molecule (azo vs. hydrazone). ethernet.edu.et

Infrared and Raman Spectroscopy for Vibrational Fingerprinting of Organic Functional Groups

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. These non-destructive techniques are highly effective for identifying this compound and distinguishing it from other pigments with similar colors.

Raman Spectroscopy: Confocal Raman microscopy has been used to identify "this compound C" in seal ink samples. The technique provides a detailed spectrum with sharp peaks, making it excellent for pigment characterization.

Infrared Spectroscopy: FTIR microscopy can be used to verify Raman results, providing complementary information on the pigment's vibrational modes.

The table below lists the characteristic spectral peaks for this compound C as identified in a comparative study of ink pigments.

| Spectroscopy Type | Observed Peaks (cm⁻¹) |

| Raman | 1599, 1553, 1482, 1451, 1401 (vs) , 1334, 1260, 1236, 1198, 1095, 986, 717, 629, 610, 434, 337, 308 |

| Infrared (IR) | 1742 (vs) , 1658, 1616, 1561, 1499, 1458 (s) , 1380, 1273, 1141, 1072, 1038, 868, 851, 736 |

(vs = very strong, s = strong)

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of those elements on the surface of a material. For pigments, XPS provides critical information about the surface chemistry, which governs interactions with binders, solvents, and other components in a formulation.

While detailed survey spectra of pure C.I. Pigment Red 53:1 are not widely published, the technique has been explicitly used in research involving this specific pigment. In a study on the enzymatic degradation of Pigment Red 53:1, XPS was employed to confirm the successful immobilization of lignin (B12514952) peroxidase enzymes onto the surface of magnetic particles. researchgate.net This demonstrates the utility of XPS in analyzing surface modifications of the pigment or particles it is associated with.

Generally, an XPS analysis of C.I. Pigment Red 53:1 would be expected to detect the core elements of its structure (Carbon, Oxygen, Nitrogen, Sulfur, Chlorine) and the laking metal (Barium). High-resolution scans of the individual element peaks would provide information on their chemical states, for example, distinguishing between different types of carbon-oxygen bonds or confirming the ionic state of the barium atom. researchgate.net

Color Space Analysis and Quantitative Assessment of Pigmentary Strength and Hue

The color of a pigment can be described qualitatively as a "bright reddish orange" or a "yellowish red". researchgate.net However, for industrial quality control and formulation, a quantitative assessment is necessary. This is achieved using colorimetry, which measures color based on a standard observer.

The most common system for this is the CIE Lab* (CIELAB) color space, which defines color using three coordinates:

L* : Represents lightness, ranging from 0 (black) to 100 (white).

a* : Represents the red-green axis, where positive values are reddish and negative values are greenish.

b* : Represents the yellow-blue axis, where positive values are yellowish and negative values are bluish.

The pigmentary strength (or tinting strength) is another critical quantitative measure. It is typically determined by mixing a standard amount of the colored pigment with a standard white pigment (like TiO₂) and measuring the color of the resulting mixture (a "tint"). The strength is then compared to a reference standard. This property is heavily influenced by the pigment's particle size, crystal structure, and degree of dispersion in the application medium. The hue of this compound is known to be a yellowish or warm red, making it a staple for achieving brilliant orange and red shades in printing inks.

Stability and Degradation Kinetics in Diverse Matrices

The durability of a pigment is a critical factor in its application. For this compound (Pigment Red 21), extensive research has been conducted to evaluate its stability under various conditions, including exposure to light, chemicals, and heat, as well as its tendency to migrate within polymeric systems.

Photodegradation Mechanisms and Lightfastness Studies

The lightfastness of a pigment, or its resistance to fading upon exposure to light, is a key indicator of its durability. This compound generally exhibits moderate to good lightfastness, with ratings typically falling between 6 and 7 on the Blue Wool Scale (where 1 is very poor and 8 is excellent). uni.luresearchgate.net

The photodegradation of azo pigments like this compound is a complex process initiated by the absorption of ultraviolet (UV) radiation. This energy absorption can excite the pigment molecules, leading to a series of chemical reactions that can break down the chromophore, the part of the molecule responsible for its color. The primary mechanism of photodegradation often involves the cleavage of the azo bond (-N=N-). This can occur through either oxidative or reductive pathways, depending on the surrounding environment, such as the presence of oxygen and water.

In an aerobic environment, the degradation is often an oxidative process. The excited pigment molecule can react with oxygen to form highly reactive species, such as singlet oxygen and hydroxyl radicals. These reactive oxygen species can then attack the azo bond and other parts of the pigment molecule, leading to the formation of smaller, colorless degradation products. In the absence of oxygen, a reductive cleavage of the azo bond can occur, also resulting in the loss of color.

The specific byproducts of this compound's photodegradation are not extensively detailed in readily available literature; however, for azo pigments in general, these can include aromatic amines and various oxidized fragments of the original molecule. The rate of photodegradation is influenced by several factors, including the intensity and wavelength of the light, the presence of moisture and oxygen, and the chemical nature of the matrix in which the pigment is dispersed.

Chemical Stability Assessments (Acid, Alkali, Solvent Resistance)

This compound demonstrates good to excellent resistance to both acids and alkalis, which is a significant advantage in many applications where chemical exposure is a concern. uni.luresearchgate.net Its stability in various solvents, however, can be more variable.

The chemical stability of this compound is largely attributed to its stable molecular structure. The resistance to acids and alkalis means that the pigment does not readily react with these substances to form new compounds, thus retaining its color and integrity. This is particularly important in applications such as industrial coatings and certain types of inks that may come into contact with acidic or alkaline substances.

Solvent resistance is a measure of how well a pigment can withstand the dissolving action of various organic solvents. While some sources describe this compound's solvent resistance as somewhat weak, this can depend on the specific solvent. uni.lu Generally, its resistance is sufficient for many applications, but care must be taken when formulating it in solvent-based systems to ensure that bleeding or dissolution does not occur. The table below summarizes the chemical resistance of this compound based on available data.

Chemical Stability of this compound (Pigment Red 21)

| Property | Rating (1-5 Scale, 5=Excellent) | Reference |

|---|---|---|

| Acid Resistance | 5 | researchgate.net |

| Alkali Resistance | 5 | researchgate.net |

| Water Resistance | 4 | union-pigment.com |

| Oil Resistance | 3-4 | union-pigment.com |

| Ethanol Resistance | 4 | union-pigment.com |

| Butyl Acetate Resistance | 3 | union-pigment.com |

| Benzene Resistance | 3 | union-pigment.com |

| Ketone Resistance | 3 | union-pigment.com |

Thermal Stability Investigations and Decomposition Pathways

The thermal stability of a pigment is crucial for its use in plastics and other materials that are processed at high temperatures. This compound has a moderate heat resistance, with its stability generally cited to be between 120°C and 150°C. uni.luresearchgate.netunion-pigment.com

When subjected to temperatures exceeding its stability limit, this compound will begin to decompose. The thermal decomposition of azo pigments typically involves the cleavage of the weakest bonds in the molecule. The azo bond is often the first to break, leading to the release of nitrogen gas and the formation of free radicals. These highly reactive radicals can then initiate a chain of further decomposition reactions, breaking down the aromatic structures of the pigment and leading to a loss of color and the formation of various smaller molecules.

While specific decomposition products for this compound are not well-documented in public literature, the general thermal degradation of similar azo compounds suggests that the resulting substances would likely include chlorinated aromatic compounds and other fragments from the naphthol and aniline portions of the original molecule. The exact decomposition pathway and the products formed can be influenced by the presence of oxygen and the specific conditions of the thermal stress.

Thermal Stability of this compound (Pigment Red 21)

| Property | Value | Reference |

|---|---|---|

| Heat Stability | 120°C - 150°C | uni.luresearchgate.netunion-pigment.com |

| Melting Point | 241°C | uni.lu |

Migration Behavior in Polymeric and Solvent Systems

Pigment migration is the movement of the colorant from the material it is intended to color into another material in contact with it, or to the surface of the original material (a phenomenon known as blooming). The migration resistance of this compound is generally considered to be moderate.

The tendency of a pigment to migrate is influenced by several factors, including its molecular size, its solubility in the polymer and any present plasticizers, and the processing temperature of the plastic. food.gov.uk As a monoazo pigment, this compound has a relatively smaller molecular size compared to polycyclic pigments, which can make it more prone to migration.

In plasticized polymers like flexible PVC, the presence of plasticizers can increase the likelihood of migration, as the pigment may have some solubility in the plasticizer. In such systems, the pigment can move through the polymer matrix over time, potentially leading to blooming on the surface or bleeding into adjacent materials. The degree of migration is also dependent on the concentration of the pigment; higher concentrations can lead to a greater tendency for migration.

For applications where high migration resistance is critical, such as in food packaging or certain consumer goods, careful testing is required to ensure that this compound is suitable. In some cases, surface-treated versions of the pigment or alternative pigments with larger molecular structures may be necessary to meet strict migration limits.

Migration Behavior of this compound (Pigment Red 21)

| System | Migration Tendency | Influencing Factors |

|---|---|---|

| Non-plasticized Polymers | Low to Moderate | Processing temperature, Pigment concentration |

| Plasticized Polymers (e.g., flexible PVC) | Moderate to High | Plasticizer content and type, Pigment solubility in plasticizer |

| Solvent-based Coatings | Depends on solvent | Pigment solubility in the specific solvent |

Research Perspectives on Bronze Red Alkali Metal Molybdenum Bronzes

Reactivity and Intercalation Studies

The unique layered or tunnel structures of alkali metal molybdenum bronzes, including the "Bronze Red" compounds, facilitate a range of chemical reactions at the interface and within the bulk material. These reactions, particularly ion exchange, intercalation, and redox processes, are central to understanding their properties and potential applications.

Investigation of Ion Exchange Reactions and Intercalation Chemistry

The open framework of molybdenum bronzes allows for the exchange of the intercalated alkali metal ions with other cations. This process has been studied to modify the properties of these materials. The intercalation chemistry, which involves the insertion of guest species into the host lattice, is a defining characteristic of these compounds. researchgate.net

Research into the ion exchange behavior of hydrated molybdenum bronzes has revealed complex interactions. For instance, the potassium-sodium ion exchange process is not straightforward and exhibits hysteresis. researchgate.net This behavior is attributed to structural changes within the bronze during the exchange and the different solvation and coordination preferences of potassium and sodium ions. researchgate.net The structure of these bronzes provides open channels that are conducive to cation-insertion and ion-exchange reactions. nih.gov

The process of intercalation is fundamental to the formation and properties of molybdenum bronzes. Alkali metals can be intercalated into molybdenum disulfide (MoS₂) using techniques like the liquid ammonia (B1221849) method. imoa.info Similarly, hydrogen can be intercalated into molybdenum trioxide (MoO₃) to form hydrogen molybdenum bronzes, and these hydrogen ions can subsequently be replaced by alkali metals through treatment with corresponding halide solutions in an autoclave. koreascience.kr The nature of the intercalated ion significantly influences the electronic properties of the resulting bronze. koreascience.kr

A variety of analytical techniques are employed to characterize the properties of the intercalated ions and their resulting compounds, providing insights into the structural and chemical changes occurring during these reactions. researchgate.net

Table 1: Investigated Ion Exchange Systems in Molybdenum Bronzes This table is interactive. Click on the headers to sort the data.

| Original Intercalated Ion | Exchanging Ion | Observed Phenomena | Reference |

|---|---|---|---|

| Potassium (K⁺) | Sodium (Na⁺) | Complex ion-exchange behavior, hysteresis | researchgate.net |

Oxidation and Reduction Pathways in Controlled Environments

The vibrant colors of molybdenum bronzes are a direct consequence of the mixed oxidation states of molybdenum, typically Mo⁵⁺ and Mo⁶⁺. The ratio of these oxidation states can be manipulated through controlled oxidation and reduction processes, often studied using electrochemical methods.

In controlled electrochemical environments, the color of molybdenum oxide bronzes can be reversibly changed. For example, red, blue, and yellow bronzes can be fabricated on the surface of a molybdenum electrode through a three-step process involving linear sweep voltammetry, anodic oxidation, and subsequent cathodic reduction in a neutral electrolyte like K₂SO₄. rsc.org The specific color obtained is dependent on the final potential of the cathodic reduction. rsc.org

The underlying mechanism for these color changes involves the intercalation of cations from the electrolyte into the molybdenum oxide structure, which is coupled with the reduction of Mo⁶⁺ to Mo⁵⁺. This can be represented by the general equation:

MoO₃ + xA⁺ + xe⁻ ⇌ AₓMoˣ⁺⁵Mo¹⁻ˣ⁺⁶O₃ acs.org

Here, A⁺ represents a cation such as H⁺ or an alkali metal ion. The injected electrons are trapped by some of the Mo⁶⁺ ions, converting them to Mo⁵⁺. The resulting color is attributed to the intervalence charge-transfer transition between these adjacent Mo⁵⁺ and Mo⁶⁺ sites. acs.org

The oxidation number of molybdenum in these compounds can be precisely controlled during synthesis under specific conditions. For instance, hydrothermal treatment of molybdenum oxides in the presence of alkali halides and hydroxides can yield red bronzes with a specific average oxidation number for molybdenum. It has been shown that avoiding air exposure by using an inert atmosphere like N₂ can prevent unwanted oxidation during synthesis.

Table 2: Electrochemical Potentials for Bronze Formation This table is interactive. Click on the headers to sort the data.

| Bronze Color | End Potential (vs. Hg/HgSO₄) | Key Process | Reference |

|---|---|---|---|

| Red | -0.62 V | Cathodic Reduction & Cation Intercalation | rsc.org |

| Blue | -0.80 V | Cathodic Reduction & Cation Intercalation | rsc.org |

Proton Conduction Mechanisms in Hydrogen-Coinserted Bronzes

Hydrogen molybdenum bronzes (HₓMoO₃) are a specific class of these compounds where protons (H⁺) are intercalated into the molybdenum oxide lattice. These materials have garnered interest for their ability to conduct protons, a property relevant to fuel cells and other electrochemical devices.

Studies on H₁.₆MoO₃ have shown that these bronzes behave as metallic conductors. acs.org The mechanism of proton movement in these materials has been investigated using techniques such as pulsed proton magnetic resonance. acs.org

More recent research on hexagonal molybdenum bronzes has demonstrated modest proton conductivity, with values around 4.9 × 10⁻³ S cm⁻¹ at 55 °C and 98% relative humidity. This conductivity is both temperature and humidity-dependent. The primary mechanism for proton conduction in these materials is the Grotthuss mechanism, where protons hop between adjacent sites through the breaking and forming of bonds within a hydrogen-bonded network. The activation energy for this process has been determined to be 0.17 eV.

The structural stability of these bronzes after proton conductivity studies has been confirmed by X-ray diffraction and FT-IR spectroscopy, indicating that the conduction process does not degrade the material's framework. The presence of one-dimensional tunnels in the crystal structure of hexagonal molybdenum bronzes is believed to facilitate this proton transport.

Table 3: Proton Conductivity Data for a Hexagonal Molybdenum Bronze This table is interactive. Click on the headers to sort the data.

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Proton Conductivity | 4.9 × 10⁻³ S cm⁻¹ | 55 °C, 98% RH | |

| Conduction Mechanism | Grotthuss | - |

Research Perspectives on Bronze Red Naturally Occurring and Biogenic Pigments

Archaeological and Historical Pigment Analysis

Archaeological investigations of ancient sites frequently uncover evidence of pigment use in various applications, including art, burial practices, and personal adornment. Analyzing the composition of these historical pigments provides crucial information about the materials and techniques employed by past civilizations.

Characterization of Bronze Age Cosmetic Pigments from Ancient Civilizations

Analysis of cosmetic pigments from the Bronze Age reveals sophisticated formulations used for personal beautification. A notable example is the discovery of a deep red cosmetic preparation in a small vial from the Jiroft region of southeastern Iran, dating to the early 2nd millennium BCE. This substance is believed to be one of the oldest known examples of lipstick or lip paste labrujulaverde.comresearchgate.netlivescience.com. Investigations into cosmetic pigments from other ancient civilizations, such as those found in the Royal Cemetery of Ur in Mesopotamia (dating to the late Early Dynastic, Akkadian, and early Ur III periods, c. 2500-2100 BC), have also identified red pigments, primarily composed of hematite (B75146) bergbaumuseum.de.

Mineralogical Composition Analysis of Red Ochres (e.g., Hematite, Manganite, Braunite, Quartz, Galena, Anglesite) in Historical Contexts

Red ochre, a naturally occurring earth pigment, has been widely used throughout history. Its characteristic red color is primarily due to the presence of hematite (Fe₂O₃) historicpaintnl.camdpi.comlivescience.com. Mineralogical analysis of red ochres from archaeological contexts frequently identifies hematite as the main component labrujulaverde.comresearchgate.netlivescience.combergbaumuseum.de. However, these pigments are often not pure hematite but rather mixtures containing various other minerals depending on their geological source.

Studies on the Bronze Age cosmetic pigment from Iran, for instance, identified a complex mineralogical composition. The reddish substance was found to contain hematite, darkened with manganite (MnO(OH)) and braunite (Mn²⁺Mn³⁺₆SiO₁₂), along with traces of galena (PbS) and anglesite (PbSO₄) labrujulaverde.comresearchgate.netlivescience.com. Quartz (SiO₂) particles were also present, potentially added as a temper or for a shimmering effect researchgate.netlivescience.com. The presence and proportions of these associated minerals can provide clues about the pigment's origin and processing techniques.

Analysis of red ochres from other prehistoric contexts also highlights the variability in their composition. While hematite is dominant, minerals such as goethite (FeO(OH)), clay minerals, quartz, and feldspar (B12085585) may also be present researchgate.net. The specific mineral assemblage can serve as a geochemical fingerprint for sourcing the raw materials used by ancient populations researchgate.net.

A summary of minerals identified in historical red pigments is presented in the table below:

| Mineral | Chemical Formula (Example) | Primary Color Contribution | Historical Contexts Found In |

| Hematite | Fe₂O₃ | Red | Bronze Age cosmetics (Iran), Red Ochres (various periods) labrujulaverde.comresearchgate.netlivescience.combergbaumuseum.dehistoricpaintnl.camdpi.comresearchgate.net |

| Manganite | MnO(OH) | Darkening agent (brown/black) | Bronze Age cosmetics (Iran) labrujulaverde.comresearchgate.netlivescience.com |

| Braunite | Mn²⁺Mn³⁺₆SiO₁₂ | Darkening agent (brown/black) | Bronze Age cosmetics (Iran) labrujulaverde.comresearchgate.netlivescience.com |

| Quartz | SiO₂ | Filler/Temper/Shimmer | Bronze Age cosmetics (Iran), Red Ochres researchgate.netlivescience.comresearchgate.net |

| Galena | PbS | Trace (Darkening agent) | Bronze Age cosmetics (Iran) labrujulaverde.comresearchgate.netlivescience.com |

| Anglesite | PbSO₄ | Trace (Light colored) | Bronze Age cosmetics (Iran) labrujulaverde.comresearchgate.netlivescience.com |

| Goethite | FeO(OH) | Yellow/Brown | Red Ochres (often associated with hematite) historicpaintnl.camdpi.comresearchgate.net |

Identification of Organic Additives (e.g., Vegetal Waxes, Fatty Acids, Fibers) in Ancient Pigment Formulations

Beyond the mineral components, ancient pigment formulations often included organic additives that served as binders, extenders, or other functional agents. The Bronze Age cosmetic pigment from Iran was found to be mixed with vegetal waxes and other organic substances labrujulaverde.comresearchgate.netlivescience.com. These organic components played a role in creating a paste-like consistency suitable for application, similar to modern lipstick formulations labrujulaverde.comresearchgate.netlivescience.com.

Research on archaeological wall paintings and other pigmented artifacts has also identified various organic materials used as binders, including plant gums, animal glues, and proteinaceous materials mdpi.com. The presence of vegetable oil or animal fats has been detected in cosmetic pigments from the Royal Cemetery of Ur bergbaumuseum.de. Identifying these organic additives, often present in minute quantities, requires sensitive analytical techniques mdpi.com.

Radiocarbon Dating Methodologies for Age Determination of Organic Pigment Components

Radiocarbon dating is a crucial technique for determining the age of archaeological materials containing organic carbon acs.orgoup.compnas.org. This method can be applied to date organic additives found within ancient pigment formulations, providing a direct chronological context for their use.

The principle of radiocarbon dating relies on the known decay rate of the radioactive isotope Carbon-14 (¹⁴C), which is incorporated into living organisms from the atmosphere acs.orgoup.compnas.org. Upon the organism's death, the uptake of ¹⁴C ceases, and the remaining ¹⁴C decays over time. By measuring the residual ¹⁴C concentration in an organic sample, its age can be estimated acs.orgoup.compnas.org.

Applying radiocarbon dating to pigments can be challenging due to the small sample sizes and potential contamination from the surrounding environment or the inorganic pigment components oup.comresearchgate.net. However, advancements in techniques, such as Accelerator Mass Spectrometry (AMS), have significantly reduced the sample size required for analysis, making it feasible to date even minute amounts of organic material from pigments acs.orgoup.comresearchgate.netresearchgate.net.

A notable application of this method is the radiocarbon dating of the Bronze Age cosmetic pigment from Iran, which provided an age consistent with the early 2nd millennium BCE, aligning with other archaeological evidence from the region researchgate.netresearchgate.net. Radiocarbon dating of organic binders in rock art has also been successfully employed to establish chronologies for these ancient artistic expressions acs.orgoup.comresearchgate.net.

Key considerations in radiocarbon dating of pigments include ensuring the organic material is contemporaneous with the pigment application and minimizing contamination acs.orgoup.com.

Biogenic Pigment Production and Characterization

Beyond naturally occurring mineral pigments, microorganisms represent a diverse and promising source of novel pigments. Research in this area focuses on discovering and characterizing pigment-producing microbes and understanding the biochemical pathways involved in pigment synthesis.

Discovery and Isolation of Novel Pigment-Producing Microorganisms (e.g., Rhodonellum psychrophilum GL8)

The exploration of extreme environments has led to the discovery of microorganisms with unique metabolic capabilities, including the production of pigments. Rhodonellum psychrophilum strain GL8 is an example of a novel psychrophilic bacterium isolated from the high-altitude Pangong Tso Lake in the Himalayas biospectrumindia.comnih.govoup.comnews-medical.netwipo.int. This bacterium is notable for producing a red pigment biospectrumindia.comnih.govoup.comnews-medical.netwipo.int.

Isolation of such pigment-producing microorganisms typically involves collecting samples from various environments, culturing microbial colonies, and screening for pigment production nih.gov. Once isolated, the microorganisms are characterized using techniques such as phylogenetic analysis to determine their taxonomic identity biospectrumindia.comnews-medical.net.

The red pigment produced by Rhodonellum psychrophilum GL8 has been characterized through chromatographic and spectrometric techniques. Analysis revealed that the pigment extract is a mixture of compounds, including prodigiosin (B1679158) and other related prodigine derivatives such as 2-methyl-3-butyl-prodigine and 2-methyl-3-hexyl-prodigine, along with anhydrorhodovibrin, 3,4-didehydrorhodopsin, alloxanthin, and tetradecanoyl-hexadecanoyl compounds biospectrumindia.comnih.govnews-medical.net. Prodigiosins are a class of red pigments known for various biological activities nih.gov.

The discovery and characterization of pigment-producing microorganisms like Rhodonellum psychrophilum GL8 highlight the potential for bioprospecting to find new sources of natural colorants with diverse properties biospectrumindia.comnih.govnews-medical.net.

Chemical Elucidation of Bacterial Biopigment Structures (e.g., Prodigiosins, Rhodopsins)

Prodigiosins are characterized by a unique linear tripyrrole chemical structure. nih.govwikipedia.orgmdpi.com The core structure of prodigiosin is 2-methyl-3-pentyl-6-methoxyprodiginine, with a chemical formula of C₂₀H₂₅N₃O and a molecular weight of 323.4 g/mol . nih.govmdpi.comnih.gov This structure consists of three pyrrole (B145914) rings. nih.govwikipedia.org The specific arrangement and substituents on these rings contribute to the pigment's characteristic red color, which exhibits an absorption maximum around 535 nm in acidic ethanol (B145695). mdpi.comscirp.orgrsc.org

Bacterial rhodopsins, in contrast, are membrane-embedded pigment-protein complexes. nih.govlibretexts.orgnih.gov They consist of a single polypeptide chain with seven transmembrane helices and contain a retinal chromophore molecule bound within the protein structure. nih.govlibretexts.orgnih.gov This retinal molecule is responsible for absorbing light. libretexts.orgnih.gov Bacteriorhodopsin, a well-known microbial rhodopsin from Halobacterium salinarum, appears purple and efficiently absorbs green light, with an absorption maximum around 553-568 nm depending on its state. libretexts.orgwikipedia.org While both prodigiosins and some rhodopsins can exhibit reddish hues, their chemical structures and mechanisms of action are fundamentally different; prodigiosins are tripyrrole alkaloids, while rhodopsins are retinylidene proteins. nih.govlibretexts.orgnih.govacs.orgnih.govwikipedia.org

Here is a table summarizing the key structural features of Prodigiosin:

| Property | Value | Source |

| Chemical Formula | C₂₀H₂₅N₃O | wikipedia.orgmdpi.comnih.govnih.gov |

| Molecular Weight | 323.4 g/mol | wikipedia.orgmdpi.comnih.govvibrantiachemical.com |

| Core Structure | Linear tripyrrole | nih.govwikipedia.orgmdpi.com |

| Absorption Maxima | ~535 nm (in acidic ethanol) | mdpi.comscirp.orgrsc.org |

| PubChem CID | 135408511, 135455579, 5351169 | wikipedia.orgnih.govnih.govabcam.com |

Biochemical Pathways of Pigment Biosynthesis in Microbial Systems

The biosynthesis of prodigiosin is a complex process involving a cluster of genes, known as the pig gene cluster, found in prodigiosin-producing bacteria like Serratia marcescens. frontiersin.orgasm.orgnih.gov This pathway is convergent, meaning it involves the synthesis of two distinct precursor molecules that are then coupled in a final step. wikipedia.orgnih.gov

One precursor is 2-methyl-3-n-amyl-pyrrole (MAP), and the other is 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC). jmb.or.krfrontiersin.orgnih.govnih.govfrontiersin.org The biosynthesis of MAP involves enzymes encoded by genes such as pigB, pigD, and pigE, utilizing precursors like 2-octenal (B7820987) and pyruvate. wikipedia.orgfrontiersin.orgnih.gov The MBC precursor is synthesized through a separate pathway involving several other pig genes, including pigA, pigF through pigN, starting from precursors like L-proline and malonyl coenzyme A. wikipedia.orgnih.govfrontiersin.org The final step involves the condensation of MAP and MBC, catalyzed by the enzyme PigC, to form prodigiosin. wikipedia.orgnih.gov This process establishes the conjugated system across the three pyrrole rings, which is responsible for the pigment's color. wikipedia.org

The biosynthesis of prodigiosin is also influenced by regulatory mechanisms, such as quorum sensing, where bacteria produce and respond to signaling molecules to coordinate gene expression, including pigment production. frontiersin.orgmdpi.com Environmental factors like temperature, pH, and nutrient availability also play significant roles in regulating prodigiosin synthesis. asm.orgnahrainuniv.edu.iq

Microbial rhodopsin biosynthesis involves the production of the opsin protein and the synthesis or uptake of the retinal chromophore. The opsin protein is synthesized through ribosomal pathways. The retinal chromophore is typically derived from carotenoids through enzymatic cleavage. acs.org

Culture Conditions and Fermentation Strategies for Optimized Biopigment Yield

Optimizing culture conditions and fermentation strategies is crucial for enhancing the yield of bacterial biopigments like prodigiosin. Various factors influence pigment production, including the composition of the culture medium, pH, temperature, aeration, and incubation time. scirp.orgrsc.orgnahrainuniv.edu.iq

Studies have investigated the effect of different carbon and nitrogen sources on prodigiosin production. For instance, olive oil and sucrose (B13894) have been identified as effective carbon sources for Serratia marcescens. nahrainuniv.edu.iq Casein hydrolysate and peptone have been shown to be good nitrogen sources. scirp.orgnahrainuniv.edu.iqresearchgate.net The concentration of these nutrients is also critical; optimal concentrations of carbon and nitrogen sources can significantly increase prodigiosin yield. nahrainuniv.edu.iqbioscientistjournal.com

Maintaining the appropriate pH is also vital, with studies indicating optimal production often occurring in a slightly alkaline range (e.g., pH 7.0-8.0). scirp.orgnahrainuniv.edu.iq Temperature also plays a significant role, with temperatures around 28-32°C often reported as optimal for prodigiosin production by S. marcescens. scirp.orgnahrainuniv.edu.iqscirp.org Aeration and agitation rates during fermentation can also impact pigment yield by affecting oxygen availability and nutrient distribution. scirp.orgbioscientistjournal.com

Fermentation strategies, including fed-batch and continuous fermentation, have been explored to improve prodigiosin production on a larger scale. scirp.orgbioscientistjournal.comnih.gov Using cost-effective substrates, such as agricultural waste products, is also an area of research to make biopigment production more economically viable. rsc.org For example, xylose derived from rice straw has been used as a carbon source to enhance prodigiosin synthesis. rsc.org

Data on optimized culture conditions for prodigiosin production by Serratia marcescens from various studies are summarized in the table below:

| Factor | Optimal Condition (Example) | Source |

| Carbon Source | Olive oil (1.5% v/v) | nahrainuniv.edu.iq |

| Nitrogen Source | Casein hydrolysate (1.5%) | nahrainuniv.edu.iq |

| Initial pH | 7.5 - 8.0 | scirp.orgnahrainuniv.edu.iq |

| Temperature | 28-32 °C | scirp.orgnahrainuniv.edu.iqscirp.org |

| Agitation Rate | 150-190 rpm | scirp.orgbioscientistjournal.com |

| Inoculum Size | 1.0% - 2.4 mL | scirp.orgbioscientistjournal.com |

| Incubation Period | 24-72 hours | scirp.orgrsc.orgnahrainuniv.edu.iq |

Functional Evaluation and Biological Activity of Natural Pigments

Natural pigments, including bacterial prodigiosins, have garnered significant attention due to their diverse and potent biological activities. These properties suggest potential applications in various biomedical and industrial fields. jmb.or.krnih.govmdpi.com

Assessment of Antimicrobial and Antifungal Efficacy

Prodigiosin has demonstrated broad-spectrum antimicrobial activity against a range of bacteria and fungi. jmb.or.krnih.govmdpi.comsciensage.info Studies have shown its effectiveness against both Gram-negative and Gram-positive bacteria, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa. mdpi.comnih.gov Prodigiosin's mechanisms of antibacterial action are not fully elucidated but are thought to involve DNA cleavage, cell cycle inhibition, pH modulation, and disruption of the plasma membrane. mdpi.commdpi.com Prodigiosin has shown stronger inhibitory effects against Gram-positive bacteria compared to Gram-negative bacteria in some studies. jmb.or.krmdpi.com

In addition to its antibacterial properties, prodigiosin also exhibits antifungal activity against various fungal pathogens, including Candida albicans. mdpi.combioscientistjournal.comsciensage.info This dual-action antimicrobial property makes prodigiosin a promising candidate for combating a range of microbial infections, including those caused by drug-resistant strains. mdpi.com

Data on the antimicrobial activity of prodigiosin against specific microorganisms:

| Microorganism | Type | Observed Activity | Source |

| Staphylococcus aureus | Gram-Positive | Inhibitory | jmb.or.krmdpi.comnih.gov |

| Escherichia coli | Gram-Negative | Inhibitory | mdpi.combioscientistjournal.comnih.gov |

| Bacillus subtilis | Gram-Positive | Inhibitory | jmb.or.krmdpi.com |

| Pseudomonas aeruginosa | Gram-Negative | Inhibitory | mdpi.comnih.gov |

| Enterococcus faecalis | Gram-Positive | Inhibitory | nih.govnih.gov |

| Streptococcus pyogenes | Gram-Positive | Inhibitory | nih.gov |

| Candida albicans | Fungus | Inhibitory | frontiersin.orgbioscientistjournal.comsciensage.info |

Antioxidant Activity Determination and Mechanism of Action